Indorenate Hydrochloride

Description

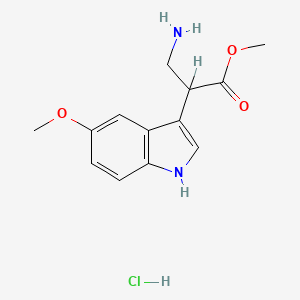

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3.ClH/c1-17-8-3-4-12-9(5-8)11(7-15-12)10(6-14)13(16)18-2;/h3-5,7,10,15H,6,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGSBANGKXGRTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C(CN)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046306 | |

| Record name | Indorenate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72318-55-9 | |

| Record name | Indorenate hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072318559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indorenate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDORENATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/860O06CJWZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Structural Attributes of Indorenate Hydrochloride

Classification as a Tryptamine (B22526) Derivative and Indole (B1671886) Moiety

Indorenate (B1204406) Hydrochloride is classified as a tryptamine derivative. wikipedia.org Tryptamines are a group of monoamine alkaloids that contain an indole ring structure, which is also a core component of the amino acid tryptophan and the neurotransmitter serotonin (B10506). wikipedia.org The fundamental structure of tryptamine consists of an indole nucleus substituted at the 3-position with a two-carbon side chain ending in an amino group. wikipedia.org

The presence of the indole moiety is a defining characteristic of Indorenate Hydrochloride. An indole is an aromatic heterocyclic organic compound consisting of a bicyclic structure, where a six-membered benzene (B151609) ring is fused to a five-membered nitrogen-containing pyrrole (B145914) ring. nih.gov This indole core is a common feature in many biologically active compounds and serves as a scaffold for interaction with various biological targets, particularly serotonin (5-HT) receptors. nih.govnih.gov

The chemical identity of this compound is formally described by its IUPAC name: methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate hydrochloride. wikipedia.org Its chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₁₇ClN₂O₃ |

| Molecular Weight | 284.74 g/mol |

| IUPAC Name | methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate hydrochloride |

| CAS Number | 72318-55-9 |

Key Structural Features Influencing Biological Activity

The biological activity of this compound as a serotonin receptor agonist is intricately linked to its specific structural features. These include the indole nucleus, a methoxy (B1213986) group substitution on the benzene ring, and a modified side chain at the 3-position of the indole.

The indole nucleus serves as the foundational pharmacophore, providing the necessary scaffold for recognition and binding to serotonin receptors. The aromatic nature of the indole ring allows for crucial π–π stacking interactions with aromatic amino acid residues within the receptor's binding pocket. bmbreports.org

A key modification to the indole ring is the presence of a methoxy group (-OCH₃) at the 5-position of the benzene ring. wikipedia.orgresearchgate.net Structure-activity relationship (SAR) studies suggest that this 5-alkoxy group is an important contributor to the compound's biological effects. researchgate.net This substitution pattern is also seen in the endogenous neurotransmitter serotonin (5-hydroxytryptamine), where a hydroxyl group resides at the 5-position. The methoxy group in Indorenate can influence its electronic properties and its ability to form hydrogen bonds, thereby affecting its affinity and efficacy at different 5-HT receptor subtypes. researchgate.net

The side chain at the 3-position of the indole ring is significantly different from that of simple tryptamines. Instead of a simple ethylamine (B1201723) chain, Indorenate possesses an α-(aminomethyl)-acetic acid methyl ester group. wikipedia.org This more complex side chain, which includes a primary amine and a methyl ester, plays a critical role in the molecule's interaction with the receptor. The primary amine is typically protonated at physiological pH, allowing for a key ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (D3.32) of many aminergic G protein-coupled receptors (GPCRs), including serotonin receptors. bmbreports.org The methyl ester portion of the side chain adds steric bulk and can influence the compound's pharmacokinetic properties and its orientation within the binding pocket.

Indorenate acts as an agonist at 5-HT₁A, 5-HT₁B, and 5-HT₂C serotonin receptors. wikipedia.orgnih.gov Its anxiolytic and antihypertensive effects are thought to be primarily mediated through its action at 5-HT₁A receptors, while its anorectic effects are linked to its activity at 5-HT₁B and 5-HT₂C receptors. nih.gov The specific combination of the 5-methoxyindole (B15748) core and the unique side chain contributes to this particular receptor-binding profile.

Isomeric Considerations and Stereochemical Aspects in Ligand Design

A crucial aspect of the chemical nature of this compound is that it is a racemic mixture . wikipedia.orgnih.gov This means it is composed of an equal 50:50 mixture of two enantiomers, which are non-superimposable mirror images of each other. wikipedia.org The chiral center is the carbon atom in the side chain to which the aminomethyl group and the indole ring are attached. The presence of this stereocenter gives rise to (R)- and (S)-enantiomers.

The significance of stereochemistry in pharmacology is well-established, as biological systems, including receptors, are themselves chiral. regione.emilia-romagna.it Consequently, the two enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties. One enantiomer may be responsible for the desired therapeutic activity, while the other may be inactive, less active, or even contribute to undesirable side effects. regione.emilia-romagna.it

In the context of ligand design for serotonin receptors, stereochemistry is a critical factor. The three-dimensional arrangement of functional groups on a ligand dictates how it fits into the chiral binding pocket of a receptor. nih.gov The affinity and efficacy of a ligand can be highly dependent on the specific stereoisomer. For many 5-HT receptor ligands, a clear preference for one enantiomer over the other has been demonstrated. nih.govcolby.edu

Molecular Pharmacology and Receptor Interaction Profiles of Indorenate Hydrochloride

Non-Serotonergic Receptor Modulation

Ligand Binding to Benzodiazepine (B76468) Receptors: Autoradiographic Evidence

Autoradiographic studies in the rat brain have provided evidence of indorenate's interaction with benzodiazepine (BZD) receptors. nih.govoup.com In these studies, the binding of the radioligand ³H-flunitrazepam, a marker for BZD receptors, was analyzed in the presence of indorenate (B1204406). nih.govoup.com

The research revealed that indorenate (at a concentration of 1 μM) diminished the binding of ³H-flunitrazepam in specific brain regions. nih.govoup.com A reduction in binding was observed in the cingulate cortex (16%), the piriform cortex (18%), and the dorsal raphe nucleus (18%). nih.gov These findings suggest a modulatory role of indorenate on the benzodiazepine receptor system in these particular areas of the brain. nih.govoup.com

Table 1: Effect of Indorenate on ³H-Flunitrazepam Binding in Rat Brain Regions

| Brain Region | Concentration of Indorenate | Percentage Decrease in ³H-Flunitrazepam Binding |

|---|---|---|

| Cingulate Cortex | 1 µM | 16% nih.gov |

| Piriform Cortex | 1 µM | 18% nih.gov |

| Dorsal Raphe Nucleus | 1 µM | 18% nih.gov |

Data sourced from in-vitro autoradiography studies in male Wistar rats. nih.gov

Potential for Interaction with Other Neurotransmitter Systems

Indorenate's pharmacological profile extends beyond the serotonergic and benzodiazepine systems, showing interactions with the adrenergic system. nih.gov Primarily, indorenate is characterized as a potent 5-HT₁ₐ receptor agonist. tocris.comnih.gov It also demonstrates a lower affinity for 5-HT₁ₒ and 5-HT₂ₒ receptors. tocris.comncats.io

Autoradiographic studies have demonstrated that indorenate can displace the binding of specific radioligands to various receptors. For instance, indorenate completely displaced the binding of ³H-8-OH-DPAT, a selective 5-HT₁ₐ receptor agonist, across all evaluated brain regions. nih.govoup.com

Furthermore, indorenate has been shown to interact with α₁-adrenergic receptors. It decreased the binding of ³H-prazosin, a selective α₁-adrenergic antagonist, in the frontal cortex (by 30%), sensorimotor cortex (by 32%), and the thalamus (by 21%). nih.govoup.com This interaction suggests a potential influence of indorenate on adrenergic neurotransmission in these specific brain areas. nih.gov The anxiolytic-like effects of indorenate are thought to be mediated by the stimulation of 5-HT₁ₐ-like receptors. researchgate.net

Table 2: Receptor Binding Affinity of Indorenate Hydrochloride

| Receptor Subtype | pKd | Reference |

|---|---|---|

| 5-HT₁ₐ | 7.8 | tocris.com |

| 5-HT₂ₒ | 6.49 | tocris.com |

| 5-HT₁ₒ | 5.44 | tocris.com |

pKd is the negative logarithm of the dissociation constant (Kd), indicating the affinity of a ligand for a receptor. A higher pKd value corresponds to a higher binding affinity.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Flunitrazepam |

| 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) |

| Prazosin |

| Diazepam |

| Ipsapirone |

| Pindolol |

| Alprenolol |

| Methiothepin |

| Ritanserin |

| ICI 169,369 |

| Mianserin |

| Ketanserin |

| DOI ((2,5-dimethoxy-4-iodohenyl)-2-aminopropan) |

| Buspirone |

| RU24969 |

| TFMPP |

| MK212 |

| α-Me-5-HT |

| 2-Me-5-HT |

| Cisapride |

| Yohimbine |

| 6-chloro-2-(1-piperaziny)pyrazine |

| m-chlorophenylpiperazine (mCPP) |

| NAN-190 |

| Cinanserin |

| Metergoline |

| GR 55562 |

Preclinical Pharmacological Efficacy in Animal Models

Effects on Cardiovascular Regulation in Animal Models of Hypertension

Indorenate (B1204406) has demonstrated significant antihypertensive properties in preclinical studies, particularly in models of spontaneous hypertension.

The Spontaneously Hypertensive Rat (SHR) is a widely used animal model for studying essential hypertension in humans, as it develops high blood pressure without an obvious initial organic lesion. envigo.comnih.govcriver.com Studies in SHRs indicate that the antihypertensive effect of indorenate is linked to its activity at central serotonin (B10506) receptors. The compound's ability to lower blood pressure is primarily mediated through its agonist activity at 5-HT1A receptors located in the central nervous system. nih.gov This stimulation is thought to reduce sympathetic outflow from the brain, leading to a decrease in peripheral vascular resistance and subsequently, a lowering of blood pressure. nih.gov The pathogenesis of hypertension in SHRs involves a complex interplay of genetic factors and neurogenic influences, making it a suitable model for evaluating centrally acting antihypertensive drugs like indorenate. nih.govnih.gov

The central nervous system plays a crucial role in modulating peripheral sympathetic activity, a key target for antihypertensive therapies. nih.gov Centrally acting drugs can reduce elevated blood pressure by decreasing sympathetic nerve activity. nih.govnih.gov Indorenate's action as a 5-HT1A agonist contributes to a reduction in sympathetic outflow. nih.gov This sympathoinhibition leads to favorable changes in hemodynamic parameters. In preclinical models, administration of compounds with this mechanism typically results in a decrease in both blood pressure and heart rate. This effect is a direct consequence of the reduced stimulation of the heart and peripheral blood vessels by the sympathetic nervous system.

Table 1: Summary of Indorenate's Antihypertensive Effects and Mechanisms

| Parameter | Observation in Preclinical Models | Primary Mechanism |

|---|---|---|

| Blood Pressure | Significant reduction in hypertensive models (e.g., SHR). | Central 5-HT1A receptor agonism leading to reduced sympathetic outflow. nih.gov |

| Heart Rate | General decrease observed alongside blood pressure reduction. | Consequence of central sympathoinhibition. |

| Vascular Resistance | Reduction in peripheral vascular resistance. | Decreased sympathetic stimulation of blood vessels. |

Behavioral Modulatory Effects in Rodent Models

Indorenate has been evaluated in various rodent behavioral assays to determine its potential effects on anxiety, depression, and feeding behavior. nih.gov

Indorenate has shown anxiolytic-like properties in rodent models. nih.govnih.gov In studies using the burying behavior test in both rats and mice, indorenate induced a reduction in burying, an effect interpreted as a decrease in anxiety. nih.gov Interestingly, while the anxiolytic effect was observed in both species, the underlying receptor mechanisms appeared to differ. In mice, the anxiolytic action of indorenate was effectively counteracted by serotonergic antagonists like pindolol, alprenolol, and methiothepin, suggesting a direct role for serotonin receptors. nih.gov However, these antagonists did not block the anxiolytic effect in rats, pointing to a species-specific mechanism of action. nih.gov

The Forced Swimming Test (FST) is a standard preclinical screening tool used to assess the potential efficacy of antidepressant drugs. mdpi.comyoutube.comnih.gov In this test, a reduction in immobility time is considered an antidepressant-like effect. Studies have shown that indorenate reduces immobility behavior in the FST in rats. nih.gov This effect was comparable to that of other 5-HT1A agonists like 8-OH-DPAT and buspirone. nih.gov Further investigation revealed that the antidepressant-like effect of indorenate was specifically mediated by the stimulation of 5-HT1A receptors, as it was antagonized by the 5-HT1A antagonist WAY 100635 and the mixed 5-HT1A/1B antagonist pindolol. nih.gov Antagonists for 5-HT1B and 5-HT2 receptors did not alter indorenate's effect, confirming the primary role of the 5-HT1A receptor in its antidepressant-like activity. nih.gov

Table 2: Effect of Indorenate and Related Compounds in the Rat Forced Swimming Test

| Compound | Effect on Immobility | Mediating Receptor |

|---|---|---|

| Indorenate | Reduced immobility (Antidepressant-like effect). nih.gov | 5-HT1A. nih.gov |

| 8-OH-DPAT | Reduced immobility. nih.gov | 5-HT1A. |

| Buspirone | Reduced immobility. nih.gov | 5-HT1A. |

| WAY 100635 | Antagonized the effect of indorenate. nih.gov | 5-HT1A Antagonist. |

| Pindolol | Antagonized the effect of indorenate. nih.gov | 5-HT1A/1B Antagonist. |

Research has proposed that indorenate possesses anorectic, or appetite-suppressing, actions. nih.gov The regulation of food intake is a complex process involving multiple neurotransmitter systems, including serotonin (5-HT). nih.gov Serotonergic pathways, particularly those in the hypothalamus, are known to affect hunger and satiety. nih.gov While the specific mechanisms for indorenate's anorectic effects are not fully detailed in the provided context, its identity as a serotonergic agent aligns with the known role of serotonin in feeding regulation. Animal models of anorexia, such as dehydration-induced or activity-based anorexia, are used to study the neurobiological basis of appetite control and to screen compounds that may influence it. nih.govfrontiersin.org Drugs that modulate serotonin levels or receptor activity are frequently investigated for their potential to reduce food intake. researchgate.net

Influence on Locomotor Activity and Motor Coordination

Studies in rodent models have demonstrated that Indorenate Hydrochloride can influence locomotor activity, particularly in the context of neurological impairment. In rat models of chronic spinal cord injury, administration of indorenate has been shown to improve locomotor performance. nih.govnih.gov This improvement is often measured using standardized rating scales, such as the Basso, Beattie, and Bresnahan (BBB) rating scale, which assesses hindlimb movements and coordination. Research indicates that indorenate-treated rats with chronic spinal cord injuries achieve significantly better motor activity scores compared to saline-treated control groups. nih.govnih.gov Notably, a majority of indorenate-treated animals did not exhibit any detriment to their motor activity. nih.govnih.gov

However, the dose of this compound appears to be a critical factor in its effect on motor coordination. While therapeutic doses are associated with improved locomotor function, a high dose of the compound resulted in the impairment of motor coordination in rats when tested on a treadmill apparatus. nih.gov Furthermore, when indorenate was administered in combination with methiotepin, a serotonin receptor antagonist, it led to an impairment of both motor coordination and ambulatory behavior. nih.gov

Table 1: Effects of this compound on Locomotor Activity and Motor Coordination in Rodent Models

| Animal Model | Test/Measure | Observed Effect of this compound | Reference |

|---|---|---|---|

| Rats with Chronic Spinal Cord Injury | Basso, Beattie, and Bresnahan (BBB) rating scale | Significant improvement in locomotor performance compared to saline group. | nih.govnih.gov |

| Rats | Treadmill Test | Impairment of motor coordination at high doses. | nih.gov |

| Rats/Mice | Ambulatory Behavior Assessment | Impairment of motor coordination and ambulatory behavior when combined with Methiotepin. | nih.gov |

Modulation of Masculine Sexual Behavior in Rodents

The role of this compound in modulating masculine sexual behavior has been investigated in male rats, revealing a dose-dependent dual effect. At a specific dose, indorenate was found to stimulate masculine sexual behavior. nih.gov This facilitatory action was characterized by a reduction in the number of intromissions required to precede ejaculation. nih.gov This finding aligns with broader research indicating that activation of 5-HT1A receptors can facilitate ejaculatory behavior in male rats. nih.govuu.nldrugbank.com

Table 2: Dose-Dependent Effects of this compound on Masculine Sexual Behavior in Male Rats

| Dose Level | Effect on Sexual Behavior | Specific Behavioral Change | Reference |

|---|---|---|---|

| 10 mg/kg | Stimulatory | Reduced number of intromissions preceding ejaculation. | nih.gov |

| 17.8 mg/kg | Inhibitory | Complete inhibition of sexual behavior. | nih.gov |

Neuroprotective and Functional Recovery Studies

Beyond its effects on baseline motor and sexual behaviors, this compound has been evaluated for its potential neuroprotective and restorative properties in models of central nervous system injury and pathology.

Improvement of Motor Function in Chronic Spinal Cord Injury Models

A significant area of preclinical research for this compound has been its application in models of chronic spinal cord injury (SCI). Studies have consistently shown that treatment with this compound can lead to significant improvements in motor function in rats with chronic SCI. nih.govnih.gov Four months after a spinal cord contusion, rats treated with indorenate demonstrated significantly better locomotor performance, as measured by the BBB scale, compared to those receiving a saline solution. nih.govnih.gov

The therapeutic benefits appear to be linked to its role as a 5-HT1A receptor agonist, suggesting a mechanism by which serotonergic agents can promote motor recovery after chronic SCI. nih.gov In animals with a more severe initial injury (a basal BBB score lower than 10), the improvement in motor recovery with indorenate treatment was particularly significant. nih.govnih.gov Further research indicates that in the chronic stage of SCI, rats treated with Indorenate (referred to as INDP in one study) showed a significant increase in motor recovery, which was associated with increased neurogenesis and the production of anti-inflammatory and regeneration-associated proteins. nih.gov

Anticonvulsant Properties in Animal Models of Epileptic Seizures

This compound has been identified as a 5-HT1A receptor agonist that produces anticonvulsant effects. nih.gov While detailed studies in specific, standardized animal models of epileptic seizures like the maximal electroshock (MES) or pentylenetetrazol (PTZ) tests are not extensively reported in the available literature, its anticonvulsant properties have been noted.

Research using in-vitro autoradiography in the rat brain has explored the mechanisms underlying these effects. nih.gov These studies suggest that the pharmacological properties of indorenate, including its anticonvulsant actions, may involve the participation of benzodiazepine (B76468) (BZD) receptors in addition to its primary action on 5-HT1A receptors. nih.gov Specifically, indorenate was found to diminish the binding of ³H-flunitrazepam, a BZD receptor ligand, in certain brain regions, including the cingulate and piriform cortices and the dorsal raphe nucleus. nih.gov This suggests a complex mechanism of action that could contribute to its potential therapeutic effects in seizure disorders.

Medicinal Chemistry and Structure Activity Relationships Sar

Synthetic Approaches to Indorenate (B1204406) Hydrochloride and Related Compounds

The synthesis of indorenate hydrochloride falls under the broader category of indole (B1671886) derivative synthesis, a well-established area of organic chemistry. nih.gov The construction of the core indole nucleus and the subsequent elaboration of the side chain are the key strategic steps.

The synthesis of indole-containing compounds is a cornerstone of medicinal chemistry, with numerous methods developed since its discovery. nih.gov Classical methods, often named after their discoverers, remain highly relevant. The Fischer indole synthesis, for example, involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. nih.gov Other prominent methods include the Bischler, Madelung, and Larock indole syntheses, each offering different pathways to access substituted indoles from various precursors. nih.gov

Modern synthetic chemistry has expanded this toolbox considerably. nih.gov Contemporary strategies often employ metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the crucial carbon-carbon or carbon-nitrogen bonds of the indole ring. nih.gov These advanced methodologies provide greater flexibility and control over the substitution patterns on the indole nucleus, which is critical for developing analogs with specific pharmacological profiles.

| Synthesis Method | Key Reactants | General Description |

|---|---|---|

| Fischer Indole Synthesis | Arylhydrazine and an aldehyde or ketone | Acid-catalyzed cyclization reaction forming the indole ring. |

| Bischler-Möhlau Indole Synthesis | α-Halo-ketone and an excess of aniline | Involves the initial formation of an α-anilino-ketone which then cyclizes. |

| Larock Indole Synthesis | o-Iodoaniline and a disubstituted alkyne | A palladium-catalyzed annulation reaction. |

| Reissert Indole Synthesis | o-Nitrotoluene and diethyl oxalate | Condensation followed by reductive cyclization to form the indole-2-carboxylate. |

Efficiency, cost-effectiveness, and environmental impact are critical considerations in modern pharmaceutical synthesis. Consequently, there has been a significant shift towards "green chemistry" approaches for the synthesis of indole derivatives. nih.gov This includes the use of water as a solvent, solid acid catalysts, and solvent-free reaction conditions to minimize the use of hazardous organic solvents. nih.gov

The choice of catalyst is another pivotal factor. While classical methods often rely on strong mineral acids, contemporary syntheses may utilize solid acid catalysts like phosphate (B84403) zirconia or heteropoly acids, which can be cheaper, more efficient, and easier to handle. nih.gov Furthermore, catalyst-free methodologies, sometimes facilitated by unconventional energy sources like microwave irradiation, are being developed to create more economical and environmentally friendly synthetic routes. nih.gov For a specific compound like indorenate, the synthetic design must also consider the stereochemistry at the alpha-carbon of the side chain and employ methods that allow for its control.

Structural Determinants of Receptor Affinity and Selectivity

The affinity of ligands for the 5-HT1A receptor is highly dependent on specific interactions between the ligand's functional groups and amino acid residues within the receptor's binding pocket. For indole-based ligands like indorenate, several key interactions are typically observed. nih.gov

Basic Amine: The side-chain primary amine is crucial for high-affinity binding. In the physiological environment, this group is protonated, allowing it to form a strong ionic bond, or salt bridge, with a conserved aspartate residue (Asp3.32) in the third transmembrane helix of the 5-HT1A receptor. nih.gov This interaction is a primary anchor for many aminergic G-protein coupled receptor (GPCR) ligands.

Indole N-H Group: The nitrogen atom within the indole ring can act as a hydrogen bond donor. It often forms a hydrogen bond with a serine or threonine residue (e.g., Thr3.37) in the receptor's binding site, contributing to both affinity and selectivity. nih.gov

5-Methoxy Group: The methoxy (B1213986) group on the indole ring plays a significant role in modulating the electronic properties of the aromatic system and can engage in specific interactions within the binding pocket. Substitutions at the 5-position of the indole ring are known to influence 5-HT1A receptor affinity. For instance, the development of the drug vilazodone (B1662482) demonstrated that a 5-cyano (CN) group can enhance affinity. nih.gov The 5-methoxy group in indorenate likely participates in favorable hydrophobic or polar contacts that enhance binding.

| Functional Group | Position | Probable Interaction Type | Key Receptor Residue (Example) |

|---|---|---|---|

| Primary Amine (protonated) | Side Chain | Ionic Bond / Salt Bridge | Aspartate (D3.32) |

| Indole N-H | Indole Ring | Hydrogen Bond Donor | Threonine (T3.37) |

| Methoxy Group | Indole C5 Position | Hydrophobic/Polar Interactions | Hydrophobic/Polar Pocket Residues |

| Methyl Ester | Side Chain | Steric Fit / van der Waals Forces | Binding Pocket Residues |

The three-dimensional conformation of a ligand is a critical determinant of its ability to bind effectively to a receptor. For flexible molecules like indorenate, which has a rotatable side chain, the adopted conformation within the binding site significantly impacts affinity. Studies on conformationally constrained analogs of other 5-HT1A ligands have shown that fixing the orientation of key structural elements can dramatically alter receptor affinity and functional activity. mdpi.com The optimal binding of indorenate requires its side chain to adopt a specific low-energy conformation that maximizes the favorable interactions described above and minimizes steric clashes within the binding pocket. Molecular dynamics simulations of similar ligands have shown that the indole moiety tends to penetrate deep into a hydrophobic region of the receptor. mdpi.com

Chemical Reactivity and Stability Considerations

The chemical stability of a drug substance is a critical parameter that affects its shelf-life, formulation, and ultimately its efficacy. This compound's stability has been investigated, particularly in the solid state, where it can interact with pharmaceutical excipients.

Studies have shown that this compound is susceptible to degradation, and the rate of this degradation is highly influenced by the excipients it is mixed with. nih.gov Isothermal degradation studies reveal a strong solid-solid interaction between this compound and lactose (B1674315), indicating a chemical incompatibility. nih.gov This interaction leads to significantly higher degradation rates compared to mixtures with microcrystalline cellulose (B213188), with which it is compatible. nih.gov

The physical state of the excipients also plays a role; for example, partially amorphous spray-dried lactose leads to higher degradation rates than crystalline lactose. nih.gov This suggests that both the chemical nature of the excipient and its physical form (amorphous vs. crystalline content) are major factors affecting the reaction and degradation rate of this compound in solid dosage forms. nih.gov

| Excipient | Mixing/Processing Method | Average Degradation Constant (k) (day⁻¹) |

|---|---|---|

| Microcrystalline Cellulose | Tumble Mixing | 3.45 x 10⁻⁵ |

| Microcrystalline Cellulose | Granulation | 36.2 x 10⁻⁵ |

| Lactose (crystalline) | Tumble Mixing | 112.0 x 10⁻⁵ |

| Lactose (crystalline) | Granulation | 199.3 x 10⁻⁵ |

| Lactose (spray-dried) | Tumble Mixing | 310.5 x 10⁻⁵ |

| Lactose (spray-dried) | Granulation | 326.0 x 10⁻⁵ |

Analysis of Electrophilic and Nucleophilic Properties

A detailed experimental or computational analysis of the electrophilic and nucleophilic properties of this compound is not extensively documented in publicly available literature. However, a theoretical examination of its molecular structure allows for the identification of potential reactive sites.

The Indorenate molecule possesses several regions that could exhibit nucleophilic or electrophilic characteristics. The indole nitrogen and the primary amine of the aminomethyl group are potential nucleophilic centers due to the presence of lone pairs of electrons. The electron-rich indole ring system, particularly at positions C2 and C3, is also predisposed to electrophilic substitution reactions.

Solid-State Chemical Stability in Research Formulations

The solid-state chemical stability of this compound is a critical factor in the development of pharmaceutical formulations. Research has shown that its stability is significantly influenced by the choice of excipients and the manufacturing processes employed.

A key study investigated the compatibility of this compound with common pharmaceutical excipients, namely lactose and microcrystalline cellulose. nih.gov This research utilized differential scanning calorimetry (DSC) and isothermal degradation studies to assess the stability of various mixtures.

Interaction with Excipients:

Calorimetric analysis revealed a significant solid-solid interaction between this compound and lactose, indicating a chemical incompatibility. nih.gov This was characterized by the disappearance of the typical transition peaks for lactose at temperatures above 200°C and the emergence of new peaks around 130-170°C. In contrast, mixtures of this compound and microcrystalline cellulose showed no major changes in their transition peaks, suggesting good chemical compatibility. nih.gov

Degradation Kinetics:

Isothermal degradation studies confirmed the incompatibility with lactose. The average first-order degradation rate constants at 25°C, extrapolated from studies at elevated temperatures (40, 50, and 60°C), were substantially higher for mixtures with lactose compared to those with microcrystalline cellulose.

| Formulation (Tumble Mixed) | Average First-Order Degradation Constant at 25°C (day-1) |

|---|---|

| This compound with Microcrystalline Cellulose | 3.45 x 10-5 |

| This compound with Lactose | 112.0 x 10-5 |

Effect of Processing and Lactose Crystallinity:

The method of processing also played a crucial role in the stability of this compound. Granulation, which distributes the drug on the excipient's surface, increased the degradation rates for both microcrystalline cellulose and lactose formulations. nih.gov

Furthermore, the physical form of the excipient was found to be a significant factor. Spray-dried lactose, which is partially amorphous, led to higher degradation rates compared to crystalline lactose. nih.gov This suggests that the amorphous regions of both the drug and the excipient are key in influencing the reaction rate.

| Formulation | Average Drug Degradation Rate at 25°C (day-1) |

|---|---|

| Granules with Microcrystalline Cellulose | 36.2 x 10-5 |

| Granules with Lactose | 326 x 10-5 |

| Mixture with Crystalline Lactose | 199.3 x 10-5 |

| Mixture with Spray-Dried Lactose (Partially Amorphous) | 310.5 x 10-5 |

These findings underscore the importance of careful excipient selection and process control in the formulation of solid dosage forms of this compound to ensure its chemical stability.

Preclinical Pharmacokinetic and Metabolic Research

Absorption and Distribution Characteristics in Preclinical Species

Detailed preclinical studies on the absorption and distribution of Indorenate (B1204406) Hydrochloride are not extensively available in publicly accessible scientific literature. However, some inferences can be drawn from pharmacological studies. Research in rodent models suggests that after oral administration, a very small fraction of Indorenate penetrates the central nervous system. One study indicated that less than 1% of the administered oral dose reaches the brain, which may suggest either low absorption from the gastrointestinal tract or a high first-pass metabolism in the liver. The distribution characteristics, such as plasma protein binding and accumulation in other tissues, have not been fully elucidated in available preclinical research. Further studies would be necessary to determine key pharmacokinetic parameters like bioavailability, volume of distribution, and tissue-to-plasma concentration ratios in various preclinical species.

Metabolic Pathways and Biotransformation in Hepatic Systems

The specific metabolic pathways of Indorenate Hydrochloride have not been extensively detailed in published preclinical studies. Generally, drug metabolism primarily occurs in the liver through Phase I (functionalization) and Phase II (conjugation) reactions. Phase I reactions, often mediated by the cytochrome P450 (CYP) enzyme system, introduce or expose functional groups, while Phase II reactions conjugate endogenous molecules to these groups to increase water solubility and facilitate excretion.

For a compound like Indorenate, potential metabolic pathways in hepatic systems such as liver microsomes could involve:

Oxidative reactions (Phase I): Hydroxylation of the aromatic rings or N-dealkylation of the amine groups are common metabolic routes for similar compounds.

Conjugation reactions (Phase II): The resulting metabolites from Phase I, or the parent compound if it possesses suitable functional groups, could undergo glucuronidation or sulfation.

Without specific in vitro studies using liver microsomes or hepatocytes from preclinical species, the exact metabolites and the primary enzymes responsible for Indorenate's biotransformation remain speculative.

Excretion Mechanisms in Animal Models

Temporal Course of Pharmacological Effects and Receptor Turnover

This compound is recognized as a serotonin (B10506) 5-HT1A receptor agonist. nih.gov The temporal course of its pharmacological effects is linked to its interaction with these receptors. Behavioral studies in rats have explored the duration of its effects. For instance, the discriminative stimulus properties of Indorenate have been shown to have a time course that aligns with its effects on serotonin turnover. nih.gov This suggests that the onset and duration of its anxiolytic and antidepressant-like actions are dependent on its concentration at the receptor site and the subsequent signaling cascade.

Receptor turnover, which includes the synthesis, trafficking, and degradation of receptors, is a dynamic process that can be influenced by prolonged agonist exposure. Chronic administration of a 5-HT1A agonist could potentially lead to receptor desensitization or downregulation, which might alter the long-term pharmacological response. However, specific preclinical studies quantifying the rate of 5-HT1A receptor turnover following acute or chronic administration of this compound are not described in the available literature. Such studies would be crucial for understanding the potential for tolerance or changes in efficacy over time.

Advanced Research Methodologies and Future Directions in Indorenate Hydrochloride Studies

In Vitro Receptor Binding and Functional Assays for Ligand Profiling

In vitro assays are fundamental in characterizing the interaction of a ligand with its receptor targets. These methods allow for a detailed examination of binding affinity and functional consequences of this interaction in a controlled environment.

Radioligand binding assays are a cornerstone in the pharmacological profiling of compounds like Indorenate (B1204406) Hydrochloride. These techniques utilize radioactively labeled ligands to quantify the binding of a drug to specific receptors. Studies have employed various radioligands to probe the affinity of Indorenate Hydrochloride for different receptor types.

For instance, in vitro autoradiography studies on rat brain sections have utilized [3H]-8-OH-DPAT to label 5-HT1A receptors, [3H]-Prazosin for α1-adrenergic receptors, and [3H]-Flunitrazepam for benzodiazepine (B76468) (BZD) receptors. Research has shown that this compound is a potent 5-HT1A ligand, capable of completely displacing the binding of [3H]-8-OH-DPAT in all evaluated brain areas patsnap.com.

The interaction of this compound with other receptors has also been characterized. It has been observed to decrease the binding of [3H]-Prazosin to α1-adrenergic receptors in specific brain regions such as the frontal and sensorimotor cortices, as well as the thalamus patsnap.com. Furthermore, a reduction in [3H]-Flunitrazepam binding to benzodiazepine receptors has been noted in the cingulate and piriform cortices, and the dorsal raphe nucleus patsnap.com. These findings suggest a broader receptor interaction profile for this compound beyond its primary target.

Table 1: Effect of this compound on Radioligand Binding in Rat Brain

| Radioligand | Receptor Target | Brain Region | Effect of this compound | Reference |

| [3H]-8-OH-DPAT | 5-HT1A | All evaluated areas | Total displacement of binding | patsnap.com |

| [3H]-Prazosin | α1-adrenergic | Frontal Cortex | 30% decrease in binding | patsnap.com |

| Sensorimotor Cortex | 32% decrease in binding | patsnap.com | ||

| Thalamus | 21% decrease in binding | patsnap.com | ||

| [3H]-Flunitrazepam | Benzodiazepine | Cingulate Cortex | 16% decrease in binding | patsnap.com |

| Piriform Cortex | 18% decrease in binding | patsnap.com | ||

| Dorsal Raphe Nucleus | 18% decrease in binding | patsnap.com |

The activation of 5-HT1A receptors, for which this compound is an agonist, is known to initiate a cascade of intracellular events. These G-protein coupled receptors exert their effects through Gi/o proteins, which subsequently inhibit the enzyme adenylate cyclase psychopharmacologyinstitute.com. This inhibition leads to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP) patsnap.com. The decrease in cAMP levels modulates various downstream signaling pathways, which can influence neuronal excitability and neurotransmitter release patsnap.com. While this is the established mechanism for 5-HT1A receptor agonists, specific studies detailing the direct effect of this compound on adenylate cyclase inhibition are not extensively documented in the currently available literature.

In Vivo Neuropharmacological Assessments in Animal Models

In vivo studies in animal models are critical for understanding the physiological and behavioral effects of a compound. These assessments provide insights into how the in vitro receptor binding profile of this compound translates to its actions in a complex biological system.

Operant conditioning and discriminative stimulus paradigms are powerful tools to investigate the subjective effects of a drug. In these studies, animals are trained to recognize the internal state induced by a particular compound. Research has demonstrated that this compound can exert discriminative control over operant responses in rats nih.gov.

In one such paradigm, rats were trained to discriminate between an injection of this compound and a saline solution to receive a reward nih.gov. The results showed that the discriminative stimulus properties of this compound are dose-dependent. Furthermore, generalization tests revealed that the 5-HT1A receptor agonist 8-OH-DPAT could fully mimic the stimulus properties of Indorenate, suggesting that the 5-HT1A receptor is of significant relevance to its stimulus function nih.gov. Another study utilizing a conditioned taste aversion paradigm also concluded that Indorenate administration can exert discriminative control, mediated primarily by 5-HT1B/2C receptors with a notable contribution from 5-HT1A receptors patsnap.com.

Quantitative behavioral scoring systems are employed to objectively measure changes in motor function and behavior. The Basso, Beattie, and Bresnahan (BBB) locomotor rating scale is a widely used method to assess motor recovery in rats following spinal cord injury.

Studies have investigated the effect of this compound on the motor performance of rats with chronic spinal cord injury using the BBB scale psychopharmacologyinstitute.com. In these experiments, rats with a thoracic spinal cord contusion were treated with either this compound or a saline solution. The locomotor performance of the animals was evaluated weekly. The results indicated that the motor activity of the group treated with Indorenate was significantly better than that of the saline-treated group psychopharmacologyinstitute.comnih.gov. A significant improvement in motor recovery was particularly observed in animals with a basal BBB score lower than 10, suggesting a potential therapeutic role for serotonergic agents in improving motor function after spinal cord injury psychopharmacologyinstitute.comnih.gov.

Autoradiography is a technique used to visualize the distribution and density of receptors in tissue sections. In vitro autoradiography has been instrumental in elucidating the effects of this compound on various receptor systems in specific brain regions of the rat patsnap.com.

Table 2: Summary of Autoradiographic Findings for this compound

| Receptor Target | Radioligand | Key Brain Regions Affected | Observed Effect | Reference |

| 5-HT1A | [3H]-8-OH-DPAT | Widespread | Complete displacement | patsnap.com |

| α1-adrenergic | [3H]-Prazosin | Frontal Cortex, Sensorimotor Cortex, Thalamus | Decreased binding | patsnap.com |

| Benzodiazepine | [3H]-Flunitrazepam | Cingulate Cortex, Piriform Cortex, Dorsal Raphe Nucleus | Diminished binding | patsnap.com |

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development, offering insights into the molecular interactions that govern a drug's efficacy and selectivity. In the study of this compound, these in silico approaches provide a powerful platform to investigate its binding mechanisms, predict the activity of novel derivatives, and rationalize its pharmacological profile at an atomic level.

Ligand-Receptor Docking Simulations

Ligand-receptor docking simulations are computational techniques used to predict the preferred orientation of a molecule when bound to a receptor. For this compound, which acts as an agonist at 5-HT1A, 5-HT1B, and 5-HT2C serotonin (B10506) receptors, docking studies can elucidate the specific molecular interactions responsible for its binding affinity and functional activity at these different subtypes. wikipedia.org

These simulations would involve generating a three-dimensional model of this compound and docking it into the binding pockets of homology models of the 5-HT1A, 5-HT1B, and 5-HT2C receptors. The output of these simulations would provide a binding pose, indicating the likely orientation of the ligand within the receptor's active site, and a scoring function that estimates the binding affinity.

Key interactions that would be investigated include hydrogen bonds between the amine and carbonyl groups of Indorenate and specific amino acid residues in the receptor, as well as hydrophobic and aromatic interactions involving the indole (B1671886) ring. By comparing the binding poses and interaction patterns of Indorenate across the different receptor subtypes, researchers can gain a deeper understanding of the structural basis for its multi-receptor profile. This information is crucial for the rational design of more selective analogues.

A hypothetical docking study of this compound with the 5-HT1A receptor might reveal key interactions with specific amino acid residues, as outlined in the table below.

| Interaction Type | Indorenate Moiety | 5-HT1A Receptor Residue | Potential Significance |

| Hydrogen Bond | Primary Amine | Aspartic Acid (e.g., Asp116) | Anchoring the ligand in the binding pocket. |

| Hydrogen Bond | Carbonyl Oxygen | Serine (e.g., Ser199) | Stabilizing the ligand's conformation. |

| Aromatic (π-π) | Indole Ring | Phenylalanine (e.g., Phe360) | Enhancing binding affinity through stacking interactions. |

| Hydrophobic | Methyl Ester | Leucine, Valine | Contributing to overall binding energy. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. For this compound, a QSAR study would involve synthesizing a library of analogues with systematic modifications to its chemical structure and then measuring their binding affinities or functional activities at the 5-HT1A, 5-HT1B, and 5-HT2C receptors.

The resulting data would then be used to build a mathematical model that relates specific physicochemical properties of the molecules (such as lipophilicity, electronic properties, and steric parameters) to their biological activity. This model can then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the synthesis of compounds with the most promising profiles.

For instance, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be employed. These methods generate 3D contour maps that visualize the regions around a molecule where modifications are likely to increase or decrease activity. Such studies on indole derivatives have been successful in identifying key structural features for activity at serotonin receptors. nih.govresearchgate.net

Development of Novel this compound Analogues for Specific Receptor Subtypes

The development of novel analogues of this compound with enhanced selectivity for specific serotonin receptor subtypes is a key objective for refining its therapeutic potential and minimizing off-target effects. Given that Indorenate is an agonist at 5-HT1A, 5-HT1B, and 5-HT2C receptors, medicinal chemistry efforts would focus on modifying its structure to favor interaction with one receptor over the others. wikipedia.org

Structure-activity relationship (SAR) studies, guided by the computational insights discussed above, would be instrumental in this process. For example, modifications to the methoxy (B1213986) group on the indole ring could modulate selectivity, as this region of the molecule is likely to interact with subtype-specific residues in the binding pocket. Alterations to the methyl ester group could also influence receptor subtype affinity and functional activity.

The synthesis of a focused library of analogues, followed by in vitro binding and functional assays, would allow for the identification of lead compounds with improved selectivity profiles. For example, the goal might be to develop a highly selective 5-HT1A agonist for anxiolytic effects, or a dual 5-HT1B/1D agonist for migraine treatment, drawing inspiration from the development of other selective serotonin receptor agonists. acs.orgnih.gov

Integration of this compound Research with Broader Serotonergic System Understanding

The study of this compound and its analogues contributes significantly to our broader understanding of the complex serotonergic system. As a compound with a multi-receptor profile, Indorenate serves as a valuable pharmacological tool to probe the interplay between different 5-HT receptor subtypes in mediating physiological and behavioral effects.

This integrated approach, combining computational studies, medicinal chemistry, and in vivo pharmacology, not only advances our knowledge of this compound itself but also provides a deeper understanding of the role of the serotonergic system in health and disease. This, in turn, can inform the development of novel therapeutic strategies for a wide range of neuropsychiatric and cardiovascular disorders.

Q & A

Q. What is the primary pharmacological mechanism of Indorenate Hydrochloride, and how is this characterized experimentally?

this compound acts as a serotonin (5-HT) receptor agonist, primarily targeting the 5-HT1A receptor subtype. This mechanism is established through in vivo studies in anesthetized cats, where central administration of Indorenate elicited dose-dependent reductions in arterial blood pressure and differential inhibition of sympathetic nerve activities (e.g., renal, cardiac, and splanchnic nerves) . Functional selectivity is further validated by its distinct autonomic effects compared to other 5-HT1A agonists like 8-OH-DPAT, which shows preferential sensitivity to renal nerve activity .

Q. What experimental models are used to evaluate this compound’s effects on serotonin receptors?

- In vivo models : Anesthetized cats with central (IV ventricular) drug administration, enabling simultaneous measurement of autonomic parameters (e.g., blood pressure, heart rate, sympathetic nerve activities) .

- In vitro models : Receptor binding assays and functional studies in isolated tissues (not explicitly detailed in evidence but inferred from standard practices).

- Key considerations : Use of neuromuscular blockade and artificial ventilation to isolate central effects .

Advanced Research Questions

Q. How does this compound’s receptor selectivity differ from other 5-HT1A agonists, and what methods resolve conflicting data on subtype specificity?

Indorenate exhibits broader sympathetic inhibition compared to selective agonists like 8-OH-DPAT. For example, it reduces activity uniformly across renal, cardiac, and splanchnic nerves, whereas 8-OH-DPAT shows preferential renal nerve inhibition . To resolve subtype specificity:

- Use receptor knockout models or selective antagonists (e.g., WAY-100635 for 5-HT1A) to isolate contributions of receptor subtypes.

- Combine in vitro binding assays (e.g., radioligand displacement) with in vivo functional readouts to validate selectivity .

Q. What experimental design factors are critical for studying autonomic effects of this compound in preclinical models?

- Anesthesia : Use α-chloralose/pentobarbitone mixtures to maintain stable autonomic reflexes without suppressing central 5-HT pathways .

- Dosage protocol : Cumulative dosing (e.g., 100–800 nmol/kg) to assess dose-response relationships while minimizing animal use.

- Parameter selection : Simultaneous recording of multiple outputs (e.g., blood pressure, heart rate, nerve activities) to capture systemic effects .

- Control for confounding factors : Pre-treat with antagonists (e.g., atropine) to dissect cholinergic vs. serotonergic contributions to heart rate changes .

Q. How can researchers address inconsistencies in this compound’s effects on heart rate variability across studies?

Discrepancies may arise from differences in:

- Administration routes : Central (IV ventricular) vs. peripheral delivery alters bioavailability and receptor engagement .

- Species/strain variability : Test across multiple models (e.g., rats, cats) to identify conserved mechanisms.

- Experimental conditions : Standardize anesthesia depth, neuromuscular blockade, and ventilation parameters to reduce variability .

Q. What best practices ensure stability and bioavailability of this compound in aqueous solutions for chronic studies?

- Stock solution preparation : Aliquot in tightly sealed vials to prevent oxidation/hydrolysis; store at -20°C and avoid freeze-thaw cycles .

- Validation : Conduct HPLC or mass spectrometry to verify compound integrity before in vivo use.

- Dosing vehicles : Use isotonic saline or pH-adjusted buffers to enhance solubility and reduce tissue irritation .

Data Contradiction and Analysis

Q. How do differential effects of this compound on sympathetic nerves inform its therapeutic potential?

Unlike 8-OH-DPAT, which selectively inhibits renal nerve activity, Indorenate uniformly suppresses renal, cardiac, and splanchnic nerves. This suggests broader autonomic modulation, potentially useful for conditions like hypertension or anxiety disorders. However, its inconsistent bradycardic effects (partially atropine-sensitive) highlight the need for targeted delivery to minimize off-target responses .

Q. What methodological approaches reconcile conflicting reports on Indorenate’s interaction with 5-HT1F receptors?

- Chronic receptor blockade : Pre-treat with 5-HT2 antagonists (e.g., sarpogrelate) to unmask 5-HT1F contributions in behavioral assays .

- Functional imaging : Use PET tracers or calcium imaging in brainstem slices to map receptor activation patterns.

Methodological Best Practices

Q. How should researchers optimize protocols for evaluating this compound in combination therapies?

- Dose matrix design : Use factorial experiments to test synergistic/antagonistic interactions (e.g., with cinanserin or β-blockers) .

- Endpoint selection : Prioritize translational readouts (e.g., heart rate variability, plasma catecholamines) over isolated nerve recordings.

Q. What statistical methods are recommended for analyzing Indorenate’s dose-dependent autonomic effects?

- Non-linear regression : Fit dose-response curves to calculate EC50 values for nerve activity inhibition.

- Multivariate analysis : Use PCA or mixed-effects models to account for correlated outcomes (e.g., blood pressure and heart rate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.